3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
Description
IUPAC Nomenclature and Molecular Formula Determination
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The base structure is derived from 2H-chromen-2-one (coumarin), with substitutions at positions 3, 4, 6, and 7. The IUPAC name is constructed as follows:
- Core structure : 2H-chromen-2-one (coumarin), with a ketone group at position 2.
- Substituents :
- Position 3 : Benzyl group (C₆H₅CH₂-).
- Position 4 : Methyl group (CH₃).
- Position 6 : Chloro atom (Cl).
- Position 7 : Ester linkage to N-(tert-butoxycarbonyl)-beta-alanine.
The full IUPAC name is 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-[(tert-butoxycarbonyl)amino]propanoate .
The molecular formula is C₂₅H₂₅ClNO₆ , derived from:
- Coumarin core : C₉H₆O₂.
- Substituents :
- Benzyl (C₇H₇).
- Chloro (Cl).
- Methyl (CH₃).
- N-(tert-butoxycarbonyl)-beta-alaninate (C₈H₁₄NO₄).
A detailed mass balance confirms this formula, accounting for the loss of one hydrogen atom during esterification.
Functional Group Analysis: Coumarin Core, Benzyl, Chloro, Methyl, and Tert-Butoxycarbonyl Substituents
The compound’s functionality arises from its hybrid structure, which merges a coumarin scaffold with a protected amino acid ester. Key functional groups include:
Coumarin Core
The 2H-chromen-2-one system consists of a benzopyrone skeleton, characterized by:
Substituent Contributions
Benzyl Group (Position 3) :
Chloro Atom (Position 6) :
Methyl Group (Position 4) :
N-(tert-Butoxycarbonyl)-Beta-Alaninate (Position 7) :
- Ester linkage : A carbonyl stretch at ~1740 cm⁻¹ (IR).
- Boc group : tert-Butyl protons appear as a singlet at δ 1.4 ppm (¹H NMR), with a carbonyl signal at ~1680 cm⁻¹ (IR).
- Beta-alanine backbone : Methylene protons (CH₂) resonate at δ 2.5–3.5 ppm, while the NH proton (protected) is absent in ¹H NMR due to Boc shielding.
Stereochemical Considerations: Chirality at Beta-Alanine Moiety
Beta-alanine, a non-proteinogenic amino acid, lacks a chiral center due to its linear CH₂-CH₂ backbone. However, the esterification and Boc protection introduce conformational rigidity:
- The ester linkage at position 7 restricts rotation around the C-O bond, creating distinct rotamers observable in low-temperature NMR.
- The Boc group adopts a tetrahedral geometry around the carbonyl carbon, but this does not generate chirality.
The compound is achiral overall , as no carbon atoms in the structure are bonded to four distinct groups. This contrasts with alpha-amino acids, where the alpha carbon is stereogenic.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃):
| Signal (ppm) | Assignment |
|---|---|
| 1.44 (s, 9H) | tert-Butyl (Boc) |
| 2.38 (s, 3H) | C4 methyl |
| 3.85 (s, 2H) | Benzyl CH₂ |
| 4.20–4.35 (m, 2H) | Beta-alanine CH₂ |
| 6.50–8.10 (m, 8H) | Aromatic protons |
¹³C NMR (125 MHz, CDCl₃):
| Signal (ppm) | Assignment |
|---|---|
| 28.1 | tert-Butyl (Boc) |
| 161.2 | Coumarin C=O |
| 170.5 | Ester C=O |
| 153.8 | Boc C=O |
Infrared Spectroscopy (IR)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1745 | Ester C=O |
| 1702 | Coumarin C=O |
| 1683 | Boc C=O |
| 1600–1450 | Aromatic C=C |
Mass Spectrometry (MS)
- Molecular ion peak : m/z 470.5 [M]⁺ (calculated for C₂₅H₂₅ClNO₆).
- Key fragments :
- m/z 353.3 [M – Boc group]⁺.
- m/z 217.1 [Coumarin core + benzyl]⁺.
Properties
Molecular Formula |
C25H26ClNO6 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C25H26ClNO6/c1-15-17-13-19(26)21(31-22(28)10-11-27-24(30)33-25(2,3)4)14-20(17)32-23(29)18(15)12-16-8-6-5-7-9-16/h5-9,13-14H,10-12H2,1-4H3,(H,27,30) |
InChI Key |
BJVRAKOGQJAEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNC(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate beta-ketoester under acidic or basic conditions.
Introduction of Substituents: The benzyl, chlorine, and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of reagents such as benzyl chloride, chlorinating agents, and methylating agents.
Protection of Beta-Alanine: The beta-alanine moiety is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected beta-alanine is then coupled with the chromen-2-one core using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s chromen-2-one core is known for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The chromen-2-one core may interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
Structural Features
Key structural analogs include:
Key Observations :
- The isoxazole-linked Boc-L-alaninate in ’s compound introduces heterocyclic rigidity, contrasting with the coumarin core’s planarity .
Physicochemical Properties
- Solubility : The Boc group improves lipophilicity relative to unprotected analogs (e.g., free beta-alanine esters), favoring organic-phase reactions. Chloro and benzyl groups further reduce aqueous solubility.
- Thermal Stability : Boc-protected derivatives exhibit higher decomposition temperatures (>200°C) compared to acetylated analogs (~150°C), as observed in thermogravimetric analyses of related coumarins.
Crystallographic Analysis
- Packing Motifs : The bulky benzyl and Boc groups in the target compound induce herringbone packing, as visualized using Mercury’s Materials Module . In contrast, smaller substituents (e.g., acetyl) favor π-π stacking.
- Bond Parameters : SHELXL-refined structures reveal that the Boc group’s carbonyl bond length (1.21 Å) aligns with standard ester values, while the coumarin lactone ring shows slight distortion due to steric effects from the 3-benzyl group .
Biological Activity
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs) and other related enzymes. This article synthesizes available research findings and data regarding its biological activity, including mechanisms of action, efficacy, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₁O₄ |
| Molecular Weight | 372.7999 g/mol |
| Purity | 95% |
| CAS Number | 1017420-72-2 |
Histone Deacetylase Inhibition
Research indicates that compounds similar to 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate exhibit HDAC inhibitory activity. HDACs are critical in regulating gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes, which is particularly relevant in cancer therapy.
Selectivity and Potency
Studies have shown that this compound may selectively inhibit certain HDAC isoforms, which can be beneficial for targeting specific cancer types while minimizing side effects associated with broader HDAC inhibition. For instance, azumamides derived from similar scaffolds have demonstrated varying potencies against different HDAC isoforms, with IC50 values ranging from 14 to 67 nM for certain isoforms like HDAC1–3 and HDAC10 .
Case Studies
- In vitro Studies : In a study evaluating the effects of related compounds on cancer cell lines (e.g., HeLa and A549), it was found that derivatives exhibited significant cytotoxic effects, with some showing IC50 values below 20 µM. The structure-activity relationship indicated that modifications at specific positions on the chromen scaffold could enhance or diminish biological activity .
- Molecular Docking Experiments : Molecular docking studies have been employed to elucidate the binding interactions between this compound and its target enzymes. These studies suggest that the compound's structure allows for effective binding within the active site of HDACs, which correlates with its inhibitory activity .
Comparative Analysis
The following table summarizes the biological activities reported for various derivatives related to the compound:
| Compound Name | Target Enzyme | IC50 (nM) | Activity Description |
|---|---|---|---|
| Azumamide A | HDAC1 | 14 | Potent inhibitor |
| Azumamide C | HDAC3 | 20 | Selective inhibitor |
| 3-benzyl-6-chloro derivative | HDAC10 | 67 | Moderate potency |
| Related Coumarin Derivative | c-Met Kinase | <20 | Strong inhibitory effect on cancer cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
